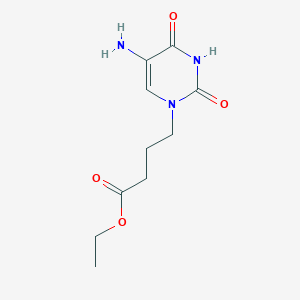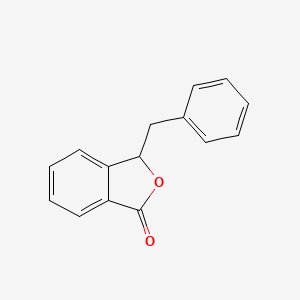
3-Benzylphthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylphthalide is an organic compound with the molecular formula C15H12O2. It is a derivative of phthalide, characterized by the presence of a benzyl group attached to the third carbon of the phthalide ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzylphthalide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride (AlCl3).
Major Products Formed: The major products formed from these reactions include various substituted phthalides, carboxylic acids, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Benzylphthalide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and natural products.
Mecanismo De Acción
The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .
Comparación Con Compuestos Similares
- 3-Benzylidenephthalide
- 3-Benzylphthalidylamino acids
- 3-Benzyl-7-methoxyphthalides
Comparison: 3-Benzylphthalide is unique due to its specific benzyl substitution at the third carbon, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .
Propiedades
Número CAS |
7011-98-5 |
|---|---|
Fórmula molecular |
C15H12O2 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
3-benzyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
Clave InChI |
VQXCRJICWWMTJH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


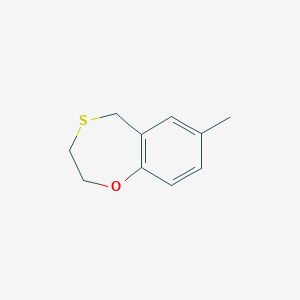
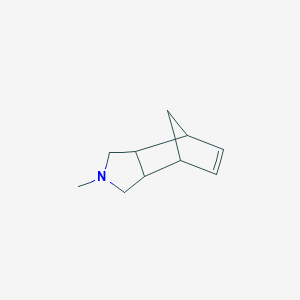
![Methyl 9-[4-(1-hydroxyethyl)-1-methylcyclohexa-2,4-dien-1-yl]nonanoate](/img/structure/B14735827.png)

![[4-(2-Methoxy-2-oxoethoxy)phenyl]arsonic acid](/img/structure/B14735830.png)
![3-Buten-2-one, 4-(3-methylbicyclo[2.2.1]hept-5-en-2-yl)-](/img/structure/B14735834.png)
![Naphthalene, 1-[(phenylmethyl)thio]-](/img/structure/B14735846.png)
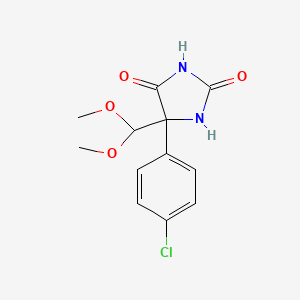
![N-benzo[1,3]dioxol-5-yl-2-[methylsulfonyl-(4-phenylmethoxyphenyl)amino]acetamide](/img/structure/B14735861.png)
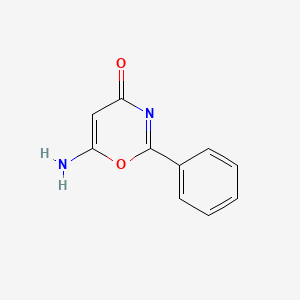


![Methyl 3-[4-[(bis(2-hydroxyethyl)amino)methyl]phenyl]propanoate](/img/structure/B14735888.png)
